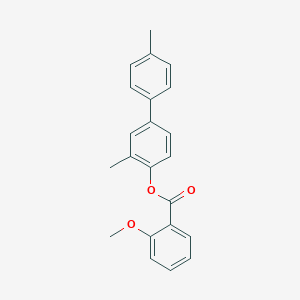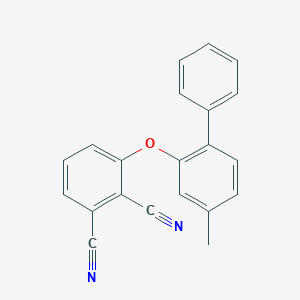
3,4'-DIMETHYLBIPHENYL-4-YL 2-METHOXYBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a methoxybenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate typically involves the following steps:
Formation of 3,4’-Dimethyl[1,1’-biphenyl]: This can be achieved through a Grignard reaction where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form (4-methylphenyl)magnesium bromide.
Esterification: The 3,4’-dimethyl-1,1’-biphenyl is then esterified with 2-methoxybenzoic acid under acidic conditions to form 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-carboxybenzoate.
Reduction: Formation of 3,4’-dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzyl alcohol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent used.
Scientific Research Applications
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbiphenyl: Lacks the methoxybenzoate group, making it less versatile in certain applications.
3,4’-Dimethyl-1,1’-biphenyl: Similar structure but without the ester functionality, limiting its reactivity.
4,4’-Dimethyl-1,1’-biphenyl: Different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness
3,4’-Dimethyl[1,1’-biphenyl]-4-yl 2-methoxybenzoate is unique due to the presence of both the biphenyl core and the methoxybenzoate group. This combination imparts distinct chemical properties, making it useful in a wide range of applications from synthetic chemistry to biological research.
Properties
Molecular Formula |
C22H20O3 |
|---|---|
Molecular Weight |
332.4g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H20O3/c1-15-8-10-17(11-9-15)18-12-13-20(16(2)14-18)25-22(23)19-6-4-5-7-21(19)24-3/h4-14H,1-3H3 |
InChI Key |
ZXDMVZCVIQSKIQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)





![4-(9-{4-[(4-NITROBENZENESULFONYL)OXY]PHENYL}-9H-FLUOREN-9-YL)PHENYL 4-NITROBENZENE-1-SULFONATE](/img/structure/B390498.png)
![N-{4-[(3-methoxybenzylidene)amino]phenyl}heptanamide](/img/structure/B390501.png)
![4-bromo-N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390502.png)

![(5Z)-2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390505.png)
![3-methyl-5-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine](/img/structure/B390507.png)
![(5Z)-2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B390508.png)
